Phosphoric acid, isooctyl ester, ditriethanolamine salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoric acid, isooctyl ester, ditriethanolamine salt is a compound that belongs to the class of phosphoric acid esters These esters are formed by the reaction of phosphoric acid with alcohols
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphoric acid esters can be synthesized through the reaction of phosphoric acid with alcohols. In the case of phosphoric acid, isooctyl ester, ditriethanolamine salt, the synthesis involves the reaction of phosphoric acid with isooctyl alcohol and ditriethanolamine. The reaction typically occurs under acidic conditions, with the presence of a catalyst to facilitate the esterification process .
Industrial Production Methods
Industrial production of phosphoric acid esters often involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and advanced separation techniques, such as distillation and crystallization, are common in industrial settings to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
Phosphoric acid, isooctyl ester, ditriethanolamine salt can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield phosphoric acid and the corresponding alcohol.
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Substitution: The ester group can be substituted with other functional groups under specific reaction conditions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves the use of strong acids like hydrochloric acid, while basic hydrolysis uses bases like sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as alkyl halides and nucleophiles are used for substitution reactions.
Major Products Formed
Hydrolysis: Phosphoric acid and isooctyl alcohol.
Oxidation: Phosphoric acid derivatives.
Substitution: Various substituted phosphoric acid esters.
Scientific Research Applications
Phosphoric acid, isooctyl ester, ditriethanolamine salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical studies to investigate enzyme activities and metabolic pathways.
Industry: Utilized in the production of surfactants, lubricants, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of phosphoric acid, isooctyl ester, ditriethanolamine salt involves its interaction with molecular targets and pathways. The compound can act as a chelating agent, binding to metal ions and affecting their availability in biological systems. It can also interact with enzymes and proteins, modulating their activities and influencing various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- Phosphoric acid, monoethyl ester
- Phosphoric acid, diethyl ester
- Phosphoric acid, triethyl ester
- Phosphoric acid, monoisopropyl ester
- Phosphoric acid, diisopropyl ester
Uniqueness
Phosphoric acid, isooctyl ester, ditriethanolamine salt is unique due to its specific ester and amine groups, which confer distinct chemical properties and reactivity. The presence of the isooctyl group enhances its hydrophobicity, making it suitable for applications in non-aqueous systems. The ditriethanolamine moiety provides additional functional groups for further chemical modifications and interactions .
Properties
CAS No. |
68110-44-1 |
---|---|
Molecular Formula |
C20H49N2O10P |
Molecular Weight |
508.6 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;6-methylheptyl dihydrogen phosphate |
InChI |
InChI=1S/C8H19O4P.2C6H15NO3/c1-8(2)6-4-3-5-7-12-13(9,10)11;2*8-4-1-7(2-5-9)3-6-10/h8H,3-7H2,1-2H3,(H2,9,10,11);2*8-10H,1-6H2 |
InChI Key |
IHQNGCACOHJPMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCOP(=O)(O)O.C(CO)N(CCO)CCO.C(CO)N(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.